molecular formula C21H30ClNO2 B14475294 1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride CAS No. 72279-03-9

1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride

Cat. No.: B14475294
CAS No.: 72279-03-9
M. Wt: 363.9 g/mol
InChI Key: GDFSZSOFIJNMSV-UHFFFAOYSA-N
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Description

1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular arrangement, which includes a butanamine backbone, dimethyl groups, and a phenoxy group substituted with a methoxyphenyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-butanamine with N,N-dimethylamine in the presence of a suitable catalyst. The phenoxy group is introduced through a nucleophilic substitution reaction, where the methoxyphenyl ethyl group is attached to the phenoxy moiety. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The phenoxy group and the methoxyphenyl ethyl chain play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, sulfate
  • 1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, nitrate

Uniqueness

1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72279-03-9

Molecular Formula

C21H30ClNO2

Molecular Weight

363.9 g/mol

IUPAC Name

4-[2-[2-(2-methoxyphenyl)ethyl]phenoxy]-N,N-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C21H29NO2.ClH/c1-22(2)16-8-9-17-24-21-13-7-5-11-19(21)15-14-18-10-4-6-12-20(18)23-3;/h4-7,10-13H,8-9,14-17H2,1-3H3;1H

InChI Key

GDFSZSOFIJNMSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1CCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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